3-Amino-4-(methylsulfanyl)benzonitrile
Overview
Description
3-Amino-4-(methylsulfanyl)benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives. It contains an amino group (-NH2) and a methylsulfanyl group (-SCH3). The molecular formula of this compound is C8H8N2S .
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives, including this compound, can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Scientific Research Applications
Imaging Agents in Neuroimaging
3-Amino-4-(methylsulfanyl)benzonitrile derivatives have been explored for their potential in neuroimaging, particularly in positron emission tomography (PET) studies. These compounds, due to their affinity for serotonin transporters, have been utilized in the development of imaging agents like [11C]-DASB. Studies have demonstrated the effectiveness of these derivatives in in vitro and in vivo binding assays, highlighting their selectivity and high affinity for the serotonin transporter, making them suitable for visualizing changes in serotonin transporter densities in the human brain through PET imaging (Wilson et al., 2002; Garg et al., 2007).
Corrosion Inhibition
Another significant application of this compound derivatives is in the field of corrosion inhibition. These compounds have been investigated for their ability to inhibit corrosion of metals in acidic environments. Studies have shown that benzonitrile derivatives are effective corrosion inhibitors, with their efficiency being attributed to the formation of protective layers on metal surfaces, thus preventing corrosive substances from causing damage (Chaouiki et al., 2018).
Material Science Applications
In material science, the incorporation of this compound derivatives into polymers has been explored to enhance the properties of materials. For instance, these derivatives have been used in the design of self-healing poly(urea–urethane) elastomers, demonstrating the potential for creating advanced materials with improved durability and longevity. The ability of these elastomers to heal at room temperature without any external intervention showcases the innovative application of these compounds in developing next-generation materials (Rekondo et al., 2014).
Biochemical Research
This compound and its analogues have been used in biochemical research to study the structure and function of various biochemical compounds. For example, the sulfur-containing amino acids, which are crucial in many biological processes, can be studied using derivatives of benzonitrile to understand their roles in metabolism and disease. These studies contribute to a broader understanding of the biochemical pathways that are essential for life (Brosnan & Brosnan, 2006).
Safety and Hazards
While specific safety and hazard information for 3-Amino-4-(methylsulfanyl)benzonitrile is not available, it’s important to handle all chemicals with care. For instance, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s combustible and harmful if swallowed or in contact with skin .
Properties
IUPAC Name |
3-amino-4-methylsulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMOLDWACARVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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